molecular formula C13H12FNO2S B10974906 N-[(2-fluorophenyl)methyl]benzenesulfonamide

N-[(2-fluorophenyl)methyl]benzenesulfonamide

Cat. No.: B10974906
M. Wt: 265.31 g/mol
InChI Key: LYZIGHUQZVRGLC-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C13H12FNO2S and a molecular weight of 265.3 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]benzenesulfonamide typically involves the reaction of 2-fluorobenzylamine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the functional groups present on the compound.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluorophenyl)methyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorine atom can also enhance its stability and alter its interaction with biological targets.

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c14-13-9-5-4-6-11(13)10-15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10H2

InChI Key

LYZIGHUQZVRGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F

Origin of Product

United States

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